
A Technical Guide to DPPC-d62: Structure,
Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DPPC-d62

Cat. No.: B1504367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dipalmitoyl-d62-sn-glycero-3-

phosphocholine (DPPC-d62), a deuterated phospholipid crucial for advanced research in

membrane biophysics, structural biology, and drug delivery systems. Its unique isotopic

labeling allows for powerful analytical insights where conventional phospholipids fall short.

Core Molecular Attributes: Chemical Structure and
Molecular Weight
DPPC-d62 is a saturated phospholipid where all 62 hydrogen atoms on the two palmitoyl acyl

chains have been replaced with deuterium atoms. This isotopic substitution makes it chemically

similar to its protiated counterpart, DPPC, but significantly alters its nuclear properties, making

it an invaluable tool in specific spectroscopic and scattering techniques.

The foundational chemical identity of DPPC-d62 is detailed below:

Chemical Name: [(2R)-2,3-

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-

hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

Synonyms: 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphatidylcholine, PC(16:0-d31/16:0-

d31), d62-DPPC[2][3]
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Molecular Formula: C₄₀H₁₈D₆₂NO₈P[2][3][4]

The molecular weight varies slightly based on calculation methods but is consistently reported

in the following range:

Average Molecular Weight: 796.4 g/mol [1][2][4]

Monoisotopic Mass: 795.95131376 Da[1]

The diagram below illustrates the molecular structure, highlighting the deuterated acyl chains.
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Diagram of DPPC-d62 molecular structure.

Quantitative Data Summary
The key physicochemical properties of DPPC-d62 are summarized in the table below for easy

reference.

Property Value

IUPAC Name

[(2R)-2,3-

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,1

2,12,13,13,14,14,15,15,16,16,16-

hentriacontadeuteriohexadecanoyloxy)propyl] 2-

(trimethylazaniumyl)ethyl phosphate[1]

Molecular Formula C₄₀H₁₈D₆₂NO₈P[2][3][4]

Average Molecular Weight 796.4 g/mol [1][2][4]

Monoisotopic Mass 795.95131376 Da[1]

CAS Number 25582-63-2[1][2][3][5]

Physical Form Crystalline solid[3]

Purity Typically >99% deuterated forms (d1-d62)[3][4]

Deuterium Enrichment
≥ 97% (with some commercial variants having

60-80% on alpha positions)[2]

Solubility Ethanol: 30 mg/ml[3][4]

Storage Temperature -20°C[2]

Experimental Protocols and Applications
The primary utility of DPPC-d62 lies in its application as a proxy for natural DPPC in

experiments where the hydrogen signal from lipid acyl chains would otherwise interfere with the

analysis.

Solid-State Deuterium NMR (²H-NMR) Spectroscopy
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²H-NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. By

replacing hydrogen with deuterium in the acyl chains, researchers can directly measure the

quadrupolar splitting, which provides detailed information about the orientation and motional

freedom (order parameter) of the C-D bonds.

Objective: To characterize the phase behavior and molecular order of lipid membranes.

Generalized Protocol:

Sample Preparation:

DPPC-d62 and other desired lipids (e.g., cholesterol, unlabeled phospholipids) are co-

dissolved in an organic solvent like chloroform or a chloroform/methanol mixture.

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the

walls of a glass tube.

The film is placed under high vacuum for several hours to remove any residual solvent.

The lipid film is hydrated with a buffer solution (e.g., PBS) to a final lipid concentration of

20-50% by weight. For solid-state NMR, a hydrated lipid paste is often preferred.

The sample is subjected to multiple freeze-thaw cycles to ensure homogeneity and the

formation of multilamellar vesicles (MLVs).

NMR Rotor Packing:

The hydrated lipid paste is carefully packed into a solid-state NMR rotor (e.g., 4 mm

zirconium rotor) using centrifugation to ensure a dense, bubble-free sample.

Data Acquisition:

The rotor is placed in a solid-state NMR spectrometer.

²H NMR spectra are acquired using a quadrupolar echo pulse sequence ((π/2)x - τ - (π/2)y

- acquire).
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Spectra are typically collected over a range of temperatures to observe phase transitions

(e.g., from the gel phase to the liquid-crystalline phase).

Data Analysis:

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the

Pake doublet powder pattern.

The order parameter (S_CD) for each deuterated segment is calculated from the splitting,

providing a direct measure of the orientational order of the acyl chains.

Mass Spectrometry (MS) and Mass Spectrometry
Imaging (MSI)
In lipidomics, DPPC-d62 serves as an ideal internal standard for the quantification of

endogenous DPPC.[3][4] Because it has nearly identical chemical and physical properties to

natural DPPC, it co-extracts and ionizes similarly, but its significantly higher mass allows it to

be distinguished easily in the mass spectrum.

Objective: To accurately quantify DPPC in a complex biological sample using LC-MS or to trace

lipid metabolism using MSI.

Generalized Protocol for use as an Internal Standard:

Sample Preparation:

A known amount of DPPC-d62 internal standard is added to the biological sample (e.g.,

plasma, tissue homogenate) before lipid extraction. This is a critical step to account for

sample loss during processing.[6]

Lipids are extracted from the sample using a standard method (e.g., Folch or Bligh-Dyer

extraction).

The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS

system.

LC-MS/MS Analysis:
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The sample is injected into a liquid chromatography system coupled to a tandem mass

spectrometer (LC-MS/MS).

The chromatograph separates the different lipid species.

The mass spectrometer is set to monitor the specific mass transitions for both

endogenous DPPC and the DPPC-d62 internal standard.

Quantification:

The peak area of the endogenous DPPC is compared to the peak area of the known

amount of DPPC-d62 internal standard.

A response factor is used to calculate the absolute concentration of DPPC in the original

sample.

Experimental Workflow Visualization
The following diagrams illustrate the logical flow of common experimental procedures involving

DPPC-d62.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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